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Compound of Interest

Compound Name: Rauvoyunine B

Cat. No.: B15623945

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rauvoyunine B is a structurally unique, cyclopropane-containing indole alkaloid
isolated from Rauvolfia vomitoria. Its complex hexacyclic framework presents a significant
challenge for chemical synthesis. This document outlines the first total synthesis of (-)-
Rauvoyunine B, as accomplished by Aquilina, Banerjee, and colleagues. The synthesis
proceeds in 11 steps with an overall yield of 2.4% from commercially available materials.[1][2]
[3] Key transformations include a palladium-catalyzed stereospecific allylic amination, a cis-
selective Pictet-Spengler reaction, a ring-closing metathesis, and a novel strain-promoted
intramolecular cyclopropanation.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative data for the 11-step total synthesis of (-)-
Rauvoyunine B.
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Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of (-)-Rauvoyunine B are
provided below.
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Palladium-Catalyzed Stereospecific Allylic Amination
(Step 3)

To a solution of Boc-protected L-tryptophan methyl ester (1.0 equiv) in anhydrous THF (0.1 M)
under an argon atmosphere is added Pd(PPhs)a (0.05 equiv). The mixture is stirred for 10
minutes at room temperature. Subsequently, a solution of the allylic carbonate (1.2 equiv) in
THF is added dropwise. The reaction mixture is stirred at 60 °C for 16 hours. Upon completion,
the reaction is cooled to room temperature, and the solvent is removed under reduced

pressure. The residue is purified by flash column chromatography (Silica gel, EtOAc/hexanes
gradient) to afford the diene intermediate.

cis-Selective Pictet-Spengler Reaction (Step 5)

To a solution of the secondary amine (1.0 equiv) in CH2Clz (0.05 M) at -78 °C is added freshly
distilled propionaldehyde (3.0 equiv). The solution is stirred for 15 minutes, after which
trifluoroacetic acid (1.5 equiv) is added dropwise. The reaction is stirred at -78 °C for 4 hours.
The reaction is then quenched by the addition of saturated aqueous NaHCOs solution and
allowed to warm to room temperature. The layers are separated, and the aqueous layer is
extracted with CH2Cl2 (3 x 20 mL). The combined organic layers are dried over NazSOza,
filtered, and concentrated under reduced pressure. The crude product is purified by flash
column chromatography (Silica gel, MeOH/CH2Cl:z gradient) to yield the cis-tetracyclic amine.

Ring-Closing Metathesis (Step 7)

The terminal alkyne diene (1.0 equiv) is dissolved in anhydrous toluene (0.01 M) and degassed
with argon for 20 minutes. Grubbs' second-generation catalyst (0.05 equiv) is then added, and
the reaction mixture is heated to 80 °C for 4 hours. The reaction is monitored by TLC for the
disappearance of the starting material. Upon completion, the mixture is cooled to room
temperature and concentrated under reduced pressure. The residue is purified by flash column
chromatography (Silica gel, EtOAc/hexanes gradient) to give the pentacyclic alkene.

Strain-Promoted Intramolecular Cyclopropanation (Step
11)

To a solution of the N-sulfonyltriazole (1.0 equiv) in 1,2-dichloroethane (0.01 M) is added
Rhz(esp)2 (0.02 equiv). The mixture is heated to 80 °C for 2 hours. The reaction progress is
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monitored by LC-MS. After completion, the solvent is removed in vacuo. The resulting crude
product is purified by preparative HPLC to afford (-)-Rauvoyunine B as a white solid.

Visualizations
Total Synthesis of (-)-Rauvoyunine B Workflow

The following diagram illustrates the overall synthetic strategy for (-)-Rauvoyunine B.

Click to download full resolution via product page

Caption: Synthetic route to (-)-Rauvoyunine B.

Key Bond Formations Logic

This diagram highlights the key carbon-carbon and carbon-nitrogen bond-forming reactions in

the synthesis.
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Core Scaffold Assembly

C-N Bond Formation
(Allylic Amination)

C-C Bond Formation
(Pictet-Spengler)

C=C Bond Formation
(Ring-Closing Metathesis)

Sets stage for final step

Key Cycloprogane Formation

C-C Bond Formation
(Intramolecular Cyclopropanation)

Click to download full resolution via product page

Caption: Logic of key bond formations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of (-)-Rauvoyunine B]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15623945#rauvoyunine-b-total-synthesis-
methodology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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